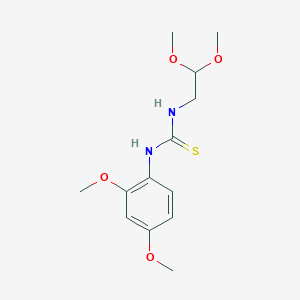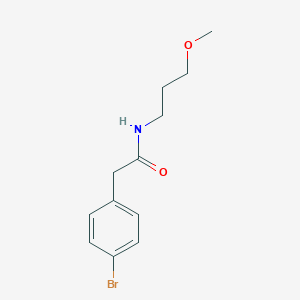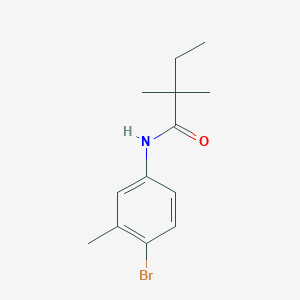
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential as a chemotherapeutic agent. It has also been found to be relatively non-toxic to normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2,4-dimethoxybenzaldehyde and ethyl carbamate in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its anti-inflammatory and anti-oxidant properties.
Eigenschaften
Produktname |
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Molekularformel |
C13H20N2O4S |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-10(11(7-9)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI-Schlüssel |
GKFXYLOYEBOORN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)









![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)

